molecular formula C7H6N2O2 B14537552 2,3-Dihydro-4H-1,2,3-benzoxadiazin-4-one CAS No. 62142-44-3

2,3-Dihydro-4H-1,2,3-benzoxadiazin-4-one

Cat. No.: B14537552
CAS No.: 62142-44-3
M. Wt: 150.13 g/mol
InChI Key: NBOSNKOAZINADF-UHFFFAOYSA-N
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Description

2,3-Dihydro-4H-1,2,3-benzoxadiazin-4-one is a heterocyclic compound that belongs to the class of benzoxadiazines This compound is characterized by a fused ring system containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-4H-1,2,3-benzoxadiazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of anthranilic acid derivatives with suitable cyclizing agents. For instance, the use of cyanuric chloride and dimethylformamide as a cyclizing agent has been reported to yield high-purity products under mild conditions . Another method involves the use of acetic anhydride, polyphosphoric acid, or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize by-products and maximize efficiency. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-4H-1,2,3-benzoxadiazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups into the benzoxadiazine ring.

Scientific Research Applications

2,3-Dihydro-4H-1,2,3-benzoxadiazin-4-one has found applications in various scientific research fields:

Mechanism of Action

The mechanism by which 2,3-Dihydro-4H-1,2,3-benzoxadiazin-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. For instance, it can act as an inhibitor of serine proteases by forming stable complexes with the enzyme’s active site . The compound’s ability to form hydrogen bonds and π-π interactions with biological targets is crucial for its activity.

Comparison with Similar Compounds

Similar Compounds

    4H-3,1-Benzoxazin-4-one: Similar in structure but lacks the nitrogen atom in the ring.

    2,3-Dihydro-1,4-benzoxathiine: Contains a sulfur atom instead of nitrogen.

    3,4-Dihydro-2H-1,2,4-benzothiadiazine: Contains both nitrogen and sulfur atoms in the ring.

Uniqueness

2,3-Dihydro-4H-1,2,3-benzoxadiazin-4-one is unique due to its specific ring structure that includes both nitrogen and oxygen atoms. This configuration imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

CAS No.

62142-44-3

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

2,3-dihydro-1,2,3-benzoxadiazin-4-one

InChI

InChI=1S/C7H6N2O2/c10-7-5-3-1-2-4-6(5)11-9-8-7/h1-4,9H,(H,8,10)

InChI Key

NBOSNKOAZINADF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NNO2

Origin of Product

United States

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